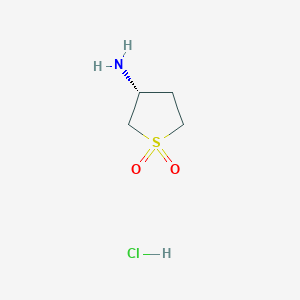

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Descripción general

Descripción

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as brinzolamide, a carbonic anhydrase inhibitor, have been reported to target carbonic anhydrase ii (ca-ii) and are used to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Mode of Action

For instance, Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .

Biochemical Pathways

Related compounds like brinzolamide are known to affect the carbonic anhydrase pathway, which plays a crucial role in regulating intraocular pressure .

Pharmacokinetics

Similar compounds like meloxicam have a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Actividad Biológica

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H10ClNO2S and a molecular weight of approximately 185.67 g/mol. The compound features a tetrahydrothiophene ring that incorporates both sulfur and nitrogen functionalities, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Tetrahydrothiophene is often used as the base structure.

- Reagents : Common reagents include sodium hypochlorite for oxidation and various amines for substitution reactions.

- Isolation : The product is usually isolated as a hydrochloride salt to enhance solubility in aqueous solutions.

These methods underscore the compound's versatility in synthetic organic chemistry .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its potential to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that degrades GABA, a crucial neurotransmitter .

In vitro studies have shown that certain derivatives of tetrahydrothiophene can act as potent inhibitors of GABA-AT, with some compounds exhibiting up to eight times greater efficiency than vigabatrin, the only FDA-approved GABA-AT inhibitor . This inhibition can lead to increased levels of GABA in the brain, potentially offering therapeutic benefits for neurological disorders such as epilepsy and anxiety.

Case Studies

- Study on NRF2 Activation : A recent study evaluated the effects of various analogs of (R)-3-Aminotetrahydrothiophene 1,1-dioxide on activating the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress. Several compounds were identified as non-cytotoxic activators of ARE transcriptional activity, indicating their potential for therapeutic applications without inducing cell death .

- In Vitro Characterization : Another investigation focused on optimizing the structure of related compounds to enhance their biological activity. The results indicated that specific modifications could significantly improve the efficacy and potency of these compounds in activating NRF2-dependent pathways while maintaining low cytotoxicity .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C4H10ClNO2S | Inhibits GABA-AT | Hydrochloride salt for enhanced solubility |

| (S)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide | C5H12N2O2S | Varies from (R) form | Enantiomeric differences affect activity |

| 4-Aminobutanamide | C4H10N2O | Modulates neurotransmitter levels | Different functional groups |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. RORγt Modulation:

Recent studies have identified (R)-3-aminotetrahydrothiophene 1,1-dioxide derivatives as modulators of the nuclear receptor RORγt, which is implicated in inflammatory and autoimmune diseases. The compound exhibits inverse agonism, influencing protein conformation and stability. This modulation is crucial for developing treatments for conditions such as rheumatoid arthritis and psoriasis .

2. Anticancer Activity:

The compound's derivatives have been evaluated for their anticancer properties. In vitro assays demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests a potential role in developing new cancer therapies .

3. Neuroprotective Effects:

Research indicates that (R)-3-aminotetrahydrothiophene 1,1-dioxide may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neural cells .

Agricultural Applications

1. Pest Control:

The compound has been explored for its efficacy as an agrochemical agent against various pests. Its structure allows it to interact with biological systems of insects, potentially leading to effective pest management strategies that are less harmful to non-target species .

2. Plant Growth Regulation:

Studies have shown that (R)-3-aminotetrahydrothiophene 1,1-dioxide can influence plant growth and development. It may act as a growth regulator, enhancing crop yields under specific environmental conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: RORγt Modulators

A study focused on synthesizing (R)-3-aminotetrahydrothiophene 1,1-dioxide derivatives revealed their binding affinity to RORγt through TR-FRET assays. The results indicated that these compounds could serve as potent inverse agonists, providing a foundation for further drug development targeting inflammatory diseases .

Case Study 2: Anticancer Properties

In vitro testing of selected derivatives showed significant inhibition of breast cancer cell lines. The study highlighted the importance of specific structural features in enhancing anticancer activity, paving the way for new therapeutic agents in oncology .

Case Study 3: Agricultural Efficacy

Field trials demonstrated that formulations containing (R)-3-aminotetrahydrothiophene 1,1-dioxide effectively reduced pest populations while promoting plant health. This dual action underscores its potential as a sustainable agricultural input .

Propiedades

IUPAC Name |

(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.